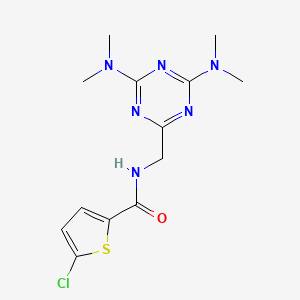![molecular formula C19H15N3O3S B2490500 2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide CAS No. 2034564-30-0](/img/structure/B2490500.png)
2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to "2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)acetamide" often involves multi-step chemical reactions, including condensation and functionalization processes. For example, derivatives of N-aryl-acetamide have been synthesized through the condensation of 1,2,4-triazole-3-thiol with 2-Chloro-N-(aryl)acetamide in the presence of anhydrous potassium carbonate, demonstrating the complexity of synthesizing these compounds (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Molecular Structure Analysis
The molecular structure of compounds in this category is characterized by various functional groups and heterocyclic rings, contributing to their potential biological activities. Crystal structure determination techniques, such as X-ray crystallography, have been employed to elucidate the detailed molecular structures, revealing features like intermolecular hydrogen bonding and π-π stacking interactions (Lee et al., 2009).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including oxidation and cyclization, leading to a diverse array of products with potentially different biological activities. Oxidation reactions with peracetic acid, m-chloroperbenzoic acid, and OXONE have been studied, highlighting the reactivity channels of related acetamide compounds (Pailloux et al., 2007).
Physical Properties Analysis
The physical properties, such as melting points and solubility, are crucial for determining the compound's suitability for various applications. These properties are typically assessed through experimental methods, including melting point determination and solubility testing in various solvents.
Chemical Properties Analysis
The chemical properties, including reactivity towards different chemical agents and stability under various conditions, are essential for understanding the compound's behavior in biological systems. Studies on the synthesis and antimicrobial activity of related compounds provide insights into their reactivity and potential uses (Mahyavanshi, Shukla, & Parmar, 2017).
Aplicaciones Científicas De Investigación
Luminescence and Complex Formation
A study by de Bettencourt-Dias et al. (2007) on thiophene-derivatized pybox and its lanthanide ion complexes, such as Eu(III) and Tb(III), demonstrates luminescence in solid state and solution. This suggests potential applications of similar compounds in materials science, especially in the development of luminescent materials and sensors (A. de Bettencourt-Dias, Subha Viswanathan, A. Rollett, 2007).
Heterocyclic Synthesis for Biological Activities
Research by Fadda et al. (2017) on the synthesis of various heterocycles incorporating a thiadiazole moiety, including thiophene and pyridine derivatives, for insecticidal activities highlights the broad spectrum of chemical synthesis and potential biological applications. This indicates that compounds with similar functional groups may be synthesized for targeted biological activities (A. Fadda, M. Salam, E. Tawfik, E. Anwar, H. Etman, 2017).
Antitumor Activity
A study by Albratty et al. (2017) on the antitumor activity of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives suggests that structurally related compounds may exhibit promising inhibitory effects on different cancer cell lines. This highlights the importance of such compounds in medicinal chemistry for the development of new anticancer agents (M. Albratty, K. El-Sharkawy, Shamsher Alam, 2017).
Antimicrobial Activity
The synthesis and antimicrobial activity study by Fahim and Ismael (2019) of novel sulphonamide derivatives, including interactions with aminothiazole and amino-oxazole, present the potential antimicrobial applications of compounds with similar structural motifs. This underscores the relevance of such compounds in the development of new antimicrobial agents (Asmaa M. Fahim, Eman H. I. Ismael, 2019).
Propiedades
IUPAC Name |
2-(2-oxo-1,3-benzoxazol-3-yl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S/c23-17(11-22-15-5-1-2-6-16(15)25-19(22)24)21-10-13-4-3-8-20-18(13)14-7-9-26-12-14/h1-9,12H,10-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBYIANLCIAQMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2490418.png)
![N-(furan-2-ylmethyl)-2-(4-oxo-1-(m-tolyl)-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2490419.png)
![2-phenoxy-N-{2-[2-(1H-1,2,4-triazol-1-yl)ethoxy]ethyl}propanamide](/img/structure/B2490420.png)
![Ethyl 2-[(3-chlorophenyl)methylamino]-2-oxoacetate](/img/structure/B2490422.png)
![N-(2-(6-((naphthalen-1-ylmethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2490425.png)

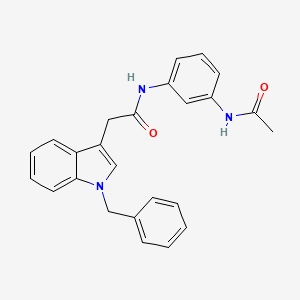
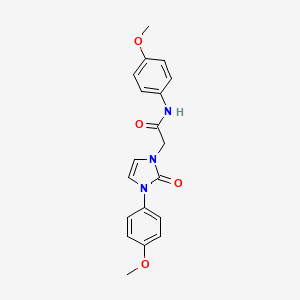
![1-(4-fluorophenyl)-4-(4-methoxyphenoxy)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2490430.png)
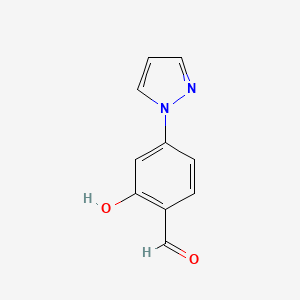
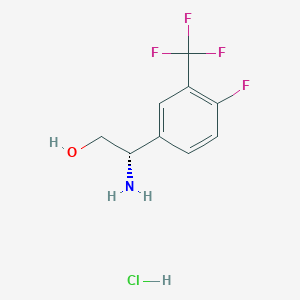
![6-(5-amino-3-methyl-1H-pyrazol-1-yl)-1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2490434.png)

